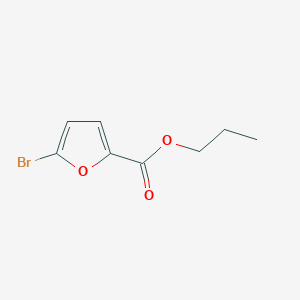![molecular formula C10H10ClNO4 B14316092 2-[4-(Chloroamino)phenyl]butanedioic acid CAS No. 112602-42-3](/img/structure/B14316092.png)
2-[4-(Chloroamino)phenyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Chloroamino)phenyl]butanedioic acid is an organic compound that contains both aromatic and aliphatic components. The presence of a chloroamino group attached to the phenyl ring and a butanedioic acid moiety makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroamino)phenyl]butanedioic acid typically involves the chlorination of 4-aminophenylbutanedioic acid. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the aromatic ring in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas and a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloroamino group can yield corresponding amines.
Substitution: The chloroamino group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[4-(Chloroamino)phenyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Chloroamino)phenyl]butanedioic acid exerts its effects involves interactions with specific molecular targets. The chloroamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The butanedioic acid moiety can act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylbutanedioic acid: Lacks the chloroamino group, making it less reactive in certain chemical reactions.
2-[4-(Bromoamino)phenyl]butanedioic acid: Contains a bromoamino group instead of a chloroamino group, leading to different reactivity and properties.
Uniqueness
2-[4-(Chloroamino)phenyl]butanedioic acid is unique due to the presence of the chloroamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
112602-42-3 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
2-[4-(chloroamino)phenyl]butanedioic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-12-7-3-1-6(2-4-7)8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16) |
InChI Key |
GGINTSNGTYIATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)


![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)

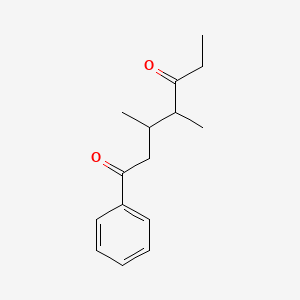

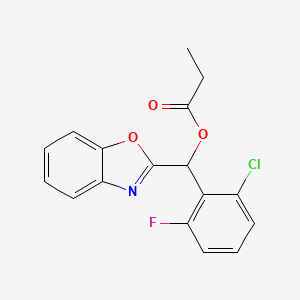
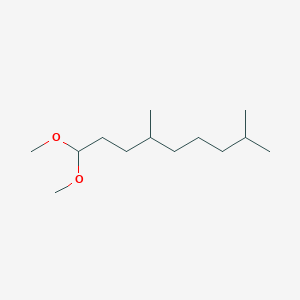

![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
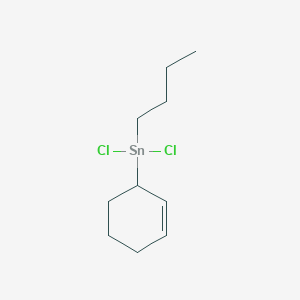
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
